molecular formula C7H6BrF2N B13317602 Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Cat. No.: B13317602
M. Wt: 222.03 g/mol
InChI Key: JYSWJYZWSPYQGZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(difluoromethyl)pyridine is a heterocyclic organic compound that features both bromomethyl and difluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-(difluoromethyl)pyridine typically involves the bromination of 6-(difluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination techniques with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

    Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.

Scientific Research Applications

2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-6-(difluoromethyl)pyridine is unique due to the presence of both bromomethyl and difluoromethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-(bromomethyl)-6-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2

InChI Key

JYSWJYZWSPYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CBr

Origin of Product

United States

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